molecular formula C19H11ClN2O2S B13375405 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile

2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile

Cat. No.: B13375405
M. Wt: 366.8 g/mol
InChI Key: NQZAODNEBBSHBT-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of 4H-pyrans, which are known for their diverse biological activities and synthetic versatility.

Properties

Molecular Formula

C19H11ClN2O2S

Molecular Weight

366.8 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carbonitrile

InChI

InChI=1S/C19H11ClN2O2S/c20-11-7-5-10(6-8-11)15-13(9-21)18(22)24-17-12-3-1-2-4-14(12)25-19(23)16(15)17/h1-8,15H,22H2

InChI Key

NQZAODNEBBSHBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction. One common method includes the condensation of 4-chlorobenzaldehyde, malononitrile, and 3,5-cyclohexanedione in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction mixture is refluxed for several hours and then cooled to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis. The use of recyclable solvents like polyethylene glycol (PEG) and glycerol has been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its antimicrobial properties, making it a valuable compound for further research and development .

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